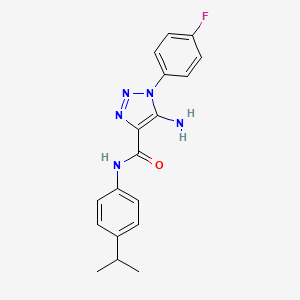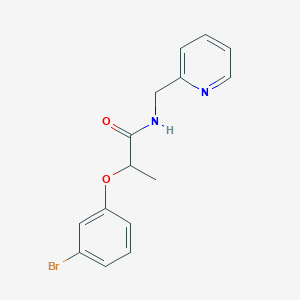
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Illinois at Chicago. Since then, AG490 has been used in a variety of studies to investigate its mechanism of action and potential applications in various fields.
Mechanism of Action
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone binds to the ATP-binding site of JAKs, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling, leading to the suppression of cell growth and proliferation. This compound has been shown to selectively inhibit JAK2 and JAK3, making it a useful tool for studying the specific roles of these kinases in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone in lab experiments is its specificity for JAK2 and JAK3, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, this compound has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor (EGFR) and Src family kinases. This can complicate the interpretation of experimental results and requires careful control experiments to ensure that the observed effects are specific to JAK inhibition.
Future Directions
There are many potential future directions for research involving 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the kinase. Another area of interest is the investigation of the role of JAK signaling in various diseases, such as autoimmune disorders and neurological disorders. Additionally, the use of this compound as a tool for studying JAK signaling in various cellular processes is likely to continue to be an important area of research.
Synthesis Methods
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone involves several steps, including the reaction of 2-nitrobenzaldehyde with glycine, followed by cyclization and reduction to form the isoindolinone ring. The imidazole group is then added through a reaction with 1H-imidazole-2-carboxylic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. This inhibition can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for cancer treatment.
properties
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-9-7-3-1-2-4-8(7)11(16,14-9)10-12-5-6-13-10/h1-6,16H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLXUIUXLVXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)

![N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4996953.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)



![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)